Cas no 848052-91-5 (1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo1,2-aquinazoline-3a-carboxylic Acid)

1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo1,2-aquinazoline-3a-carboxylic Acid structure
848052-91-5 structure
Product Name:1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo1,2-aquinazoline-3a-carboxylic Acid
CAS No:848052-91-5
MF:C15H16N2O4
MW:288.298543930054
CID:3108404
PubChem ID:4962720
Update Time:2025-10-29

1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo1,2-aquinazoline-3a-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • <br>1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carbo xylic acid
    • 1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
    • 1,5-DIOXO-4-PROPYL-2H,3H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXYLIC ACID
    • EiM08-43089
    • G36422
    • AB00754659-01
    • SR-01000072255
    • 1,5-dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
    • SR-01000072255-1
    • 1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
    • Z94598660
    • AKOS022225591
    • 1,5-dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylicacid
    • 2,3,4,5-Tetrahydro-1,5-dioxo-4-propylpyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
    • DTXSID101127440
    • EN300-13909
    • STL468811
    • YIB05291
    • 848052-91-5
    • 1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo1,2-aquinazoline-3a-carboxylic Acid
    • Inchi: 1S/C15H16N2O4/c1-2-9-16-13(19)10-5-3-4-6-11(10)17-12(18)7-8-15(16,17)14(20)21/h3-6H,2,7-9H2,1H3,(H,20,21)
    • InChI Key: FNKUDYMECHKSLX-UHFFFAOYSA-N
    • SMILES: O=C1CCC2(C(=O)O)N(C(C3C=CC=CC=3N21)=O)CCC

Computed Properties

  • Exact Mass: 288.11100700Da
  • Monoisotopic Mass: 288.11100700Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 77.9Ų

1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo1,2-aquinazoline-3a-carboxylic Acid Security Information

1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo1,2-aquinazoline-3a-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-07
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1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo1,2-aquinazoline-3a-carboxylic Acid Related Literature

Additional information on 1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo1,2-aquinazoline-3a-carboxylic Acid

Comprehensive Analysis of 1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic Acid (CAS No. 848052-91-5)

In the realm of heterocyclic chemistry, 1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic Acid (CAS No. 848052-91-5) stands out as a structurally unique and functionally versatile compound. This molecule, characterized by its fused pyrroloquinazoline core and carboxylic acid moiety, has garnered significant attention in pharmaceutical and materials science research. Its complex architecture, featuring both dioxo and propyl substituents, offers a rich platform for derivatization and applications in drug discovery.

Recent trends in organic synthesis highlight the growing demand for nitrogen-containing heterocycles, with pyrroloquinazoline derivatives like this compound being pivotal. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors, a hot topic in oncology drug development. The compound's hydrogen-bonding capacity, attributed to its carboxylic acid group, makes it a candidate for modulating protein-ligand interactions—a frequently searched concept in AI-driven molecular docking studies.

From a synthetic chemistry perspective, the 1,5-dioxo motif in this molecule is noteworthy. It aligns with current interests in carbonyl-rich building blocks for fragment-based drug design (FBDD), a trending methodology in medicinal chemistry. The propyl side chain introduces lipophilicity, a property often queried in QSAR (Quantitative Structure-Activity Relationship) discussions, making this compound relevant to solubility optimization studies.

Analytical challenges associated with CAS 848052-91-5 have spurred innovations in characterization techniques. Advanced methods like LC-MS hyphenation and 2D-NMR are frequently cited in literature searches for this compound, reflecting the broader industry focus on structural elucidation of complex heterocycles. Its UV-Vis absorption profile (another commonly searched term) is also of interest for photophysical applications.

The compound's pyrrolo[1,2-a]quinazoline skeleton shares structural features with natural alkaloids, connecting it to the trending field of bioinspired synthesis. This relevance to natural product analogs makes it a frequent subject in patent searches, particularly for antimicrobial and anti-inflammatory applications—topics consistently ranking high in scientific databases.

In material science, the conjugated system of this molecule has potential in organic electronics, a rapidly growing research area. Its thermal stability (a key parameter in polymer research) and crystallinity (often searched in relation to XRD studies) are being investigated for small-molecule semiconductors—addressing the industry's demand for novel organic electronic materials.

Regulatory perspectives on 848052-91-5 emphasize its classification as a non-hazardous research chemical under standard conditions. However, proper laboratory handling protocols (a frequently searched safety topic) remain essential when working with this compound, especially given its powdered form and potential for dust formation—common concerns in occupational health queries.

The compound's chiral center at position 3a introduces stereochemical complexity, making it relevant to contemporary discussions on asymmetric synthesis and chiral separations—subjects with high search volumes in analytical chemistry forums. This feature also connects to the pharmaceutical industry's persistent interest in enantiopure drugs.

From an environmental standpoint, preliminary biodegradability studies (an increasingly searched parameter) suggest moderate persistence, aligning with current focus on green chemistry metrics. Its logP value (a frequently calculated property) indicates balanced hydrophilicity-lipophilicity, making it a subject of interest in ADME prediction studies—a dominant theme in pharmacokinetic research.

Ongoing research explores the compound's potential as a fluorescent probe, capitalizing on its rigid polycyclic structure—a feature often associated with AIEgens (aggregation-induced emission luminogens), a cutting-edge area in sensor technology. This application aligns with the surge in searches for small-molecule imaging agents in biomedical research.

In summary, 1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic Acid represents a multifaceted compound bridging pharmaceutical innovation and advanced materials development. Its structural complexity continues to inspire research across multiple disciplines, addressing current scientific priorities while offering solutions to emerging technological challenges.

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